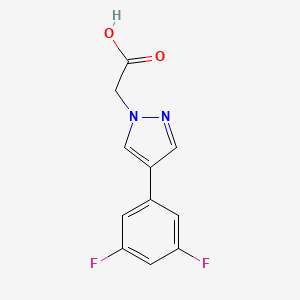
2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an allyloxy group at position 5 and a carboxylic acid group at position 4 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid can be achieved through a multi-step process. One common method involves the following steps:
Formation of the pyrazole ring: The starting material, such as 1-methyl-3,5-dioxopyrazolidine, undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Introduction of the allyloxy group: The pyrazole intermediate is then reacted with allyl bromide in the presence of a base like potassium carbonate to introduce the allyloxy group at position 5.
Carboxylation: The final step involves the carboxylation of the pyrazole derivative using carbon dioxide under high pressure and temperature to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols, aldehydes
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting inflammation and cancer.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme mechanisms and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(Methoxy)-1-methyl-1H-pyrazol-4-yl)acetic acid
- 2-(5-(Ethoxy)-1-methyl-1H-pyrazol-4-yl)acetic acid
- 2-(5-(Propoxy)-1-methyl-1H-pyrazol-4-yl)acetic acid
Uniqueness
2-(5-(Allyloxy)-1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the allyloxy group, which imparts specific reactivity and properties. This makes it a valuable intermediate for the synthesis of more complex molecules and allows for unique interactions in biological systems compared to its methoxy, ethoxy, and propoxy analogs.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(1-methyl-5-prop-2-enoxypyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-14-9-7(5-8(12)13)6-10-11(9)2/h3,6H,1,4-5H2,2H3,(H,12,13) |
InChI Key |
IDPJBTKCXGXFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CC(=O)O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


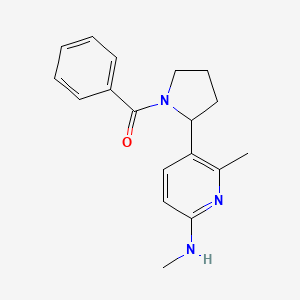
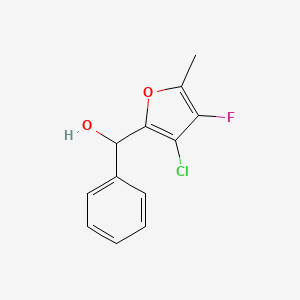

![4-Chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11797563.png)
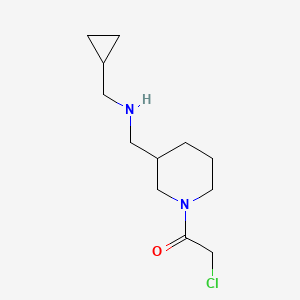

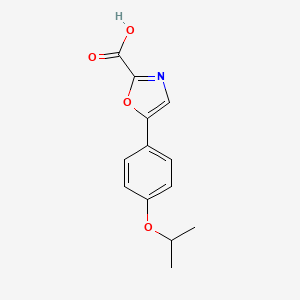
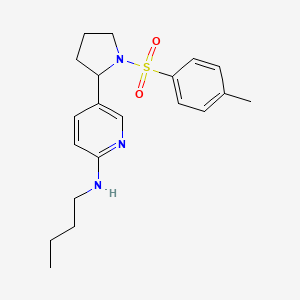
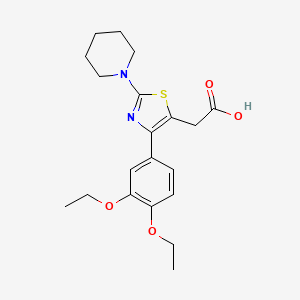
![4-((3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)methyl)benzoic acid](/img/structure/B11797596.png)
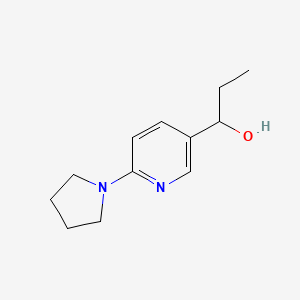
![(3AS,7AR)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-C]pyridin-6(3AH)-one](/img/structure/B11797621.png)
![DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11797629.png)
